molecular formula C14H16N2O3S B2636743 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide CAS No. 860241-91-4

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No. B2636743
M. Wt: 292.35
InChI Key: RJUISLNBSBIYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a specialty product used for proteomics research . It has a molecular formula of C14H16N2O3S and a molecular weight of 292.35 .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is often used due to its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide consists of asymmetric units of C14H16N2O3S . The molecular structures of similar compounds are stabilized by secondary intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide include a molecular formula of C14H16N2O3S and a molecular weight of 292.35 .

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

  • Photodynamic Therapy Applications : A study by Pişkin, Canpolat, & Öztürk (2020) revealed the synthesis and characterization of new benzenesulfonamide derivatives with potential applications in photodynamic therapy. These compounds exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Spectroscopic and Photophysical Properties : Another study conducted by Öncül, Öztürk, & Pişkin (2021) highlighted the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study reported the spectroscopic, photophysical, and photochemical properties of these compounds, indicating their suitability and sufficiency for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Supramolecular Architecture

  • Crystal Structure Analysis : Research by Rodrigues et al. (2015) explored the crystal structures of related benzenesulfonamide compounds, revealing the impact of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions on the formation of two-dimensional and three-dimensional architectures, respectively. This research contributes to understanding the molecular geometry and potential applications of these structures in various scientific fields (Rodrigues et al., 2015).

Antifungal Applications

  • Antifungal Screening : Gupta & Halve (2015) synthesized a series of benzenesulfonamide compounds with reported potent antifungal activity. The study provided insights into the structure-activity relationship, highlighting the potential use of these compounds in developing new antifungal agents (Gupta & Halve, 2015).

  • Anticancer Activity : Kumar et al. (2015) conducted a study on the synthesis of hybrid molecules involving benzenesulfonohydrazide and benzenesulfonamide cyclic imide, assessing their anticancer activity. The findings indicated that some compounds exhibited significant anticancer activity against various human cancer cell lines, showcasing the potential therapeutic applications of these molecules (Kumar et al., 2015).

Future Directions

Secondary amines, such as 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, are important starting materials for the preparation of many compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals . Therefore, the future directions of this compound could involve its use in the synthesis of these types of compounds.

properties

IUPAC Name

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUISLNBSBIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.